molecular formula C21H27N3O3S B2688417 1-[(2-Methylcyclohexyl)carbamoyl]ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate CAS No. 1212118-35-8

1-[(2-Methylcyclohexyl)carbamoyl]ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate

Cat. No.: B2688417
CAS No.: 1212118-35-8
M. Wt: 401.53
InChI Key: MLDPTQXFSUXVHH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a carbamoyl group, a cyano group, a cyclopropyl group, a methylsulfanyl group, and a carboxylate group. It also contains a cyclohexyl ring and a pyridine ring, which are common structures in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and ring structures. The cyclohexyl and cyclopropyl rings would add a three-dimensional aspect to the molecule, and the various functional groups would likely cause the molecule to have regions of polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the carbamoyl group might be susceptible to hydrolysis, the cyano group might undergo addition reactions, and the carboxylate group could participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, its melting and boiling points would depend on the strength of its intermolecular forces, and its reactivity would depend on the presence of reactive functional groups .

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the reaction conditions and the other reactants present .

Future Directions

The future research directions for this compound would depend on its applications. If it’s a pharmaceutical compound, future research might focus on improving its efficacy, reducing its side effects, or finding new therapeutic uses. If it’s a chemical reagent, future research might focus on finding new reactions it can catalyze or improving its performance in existing reactions .

Properties

IUPAC Name

[1-[(2-methylcyclohexyl)amino]-1-oxopropan-2-yl] 3-cyano-6-cyclopropyl-2-methylsulfanylpyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-12-6-4-5-7-17(12)23-19(25)13(2)27-21(26)15-10-18(14-8-9-14)24-20(28-3)16(15)11-22/h10,12-14,17H,4-9H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDPTQXFSUXVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C(C)OC(=O)C2=CC(=NC(=C2C#N)SC)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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